Isoborneol

概要

説明

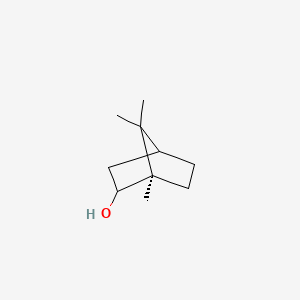

Isoborneol is a bicyclic organic compound and a terpene derivative. It is characterized by the presence of a hydroxyl group in an exo position. The compound is chiral and exists as enantiomers. This compound is commonly used in the fragrance industry due to its pleasant camphor-like smell and is also an intermediate in the synthesis of camphor .

準備方法

Synthetic Routes and Reaction Conditions: Isoborneol can be synthesized through the hydrolysis of isobornyl acetate. The latter is obtained by treating camphene with acetic acid in the presence of a strong acid catalyst . Another method involves the reduction of camphor using sodium borohydride, which selectively reduces the ketone group to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the continuous saponification of isobornyl acetate. This process includes saponifying sodium hydroxide and isobornyl acetate, followed by rectification, layering, washing with water, and crystallization to obtain white this compound crystals . The use of α-hydroxyl carboxylic acid composite catalysts has also been explored to enhance the yield and selectivity of this compound .

Types of Reactions:

Oxidation: this compound can be oxidized to camphor using oxidizing agents like sodium hypochlorite.

Reduction: Camphor can be reduced back to this compound using sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite in an acidic environment is commonly used for the oxidation of this compound to camphor.

Reduction: Sodium borohydride is used for the reduction of camphor to this compound.

Major Products:

Oxidation: The major product is camphor.

Reduction: The major product is this compound.

科学的研究の応用

Therapeutic Applications

Isoborneol has garnered attention for its potential health benefits and therapeutic applications:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inactivate the herpes simplex virus type 1 (HSV-1) effectively, suggesting its potential as a treatment for cold sores. In vitro studies demonstrate that this compound can inhibit viral replication without cytotoxic effects on human cell lines at certain concentrations .

Neurological Benefits

this compound's antioxidant properties may offer neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. Studies suggest that it can prevent oxidative damage to neurons, indicating a possible role in slowing disease progression . Furthermore, this compound has been associated with sedative effects, which could be beneficial for anxiety management by interacting with specific receptors involved in the anxiety response .

Cardiovascular Health

Recent findings suggest that this compound may contribute to cardiovascular health by preventing plaque buildup in blood vessels, thereby reducing the risk of cardiovascular diseases .

Industrial Applications

This compound's unique chemical properties make it valuable in various industrial applications:

Flavor and Fragrance Industry

this compound is widely used as a flavoring agent and fragrance component in consumer products. Its pleasant aroma makes it suitable for perfumes and personal care products. It is also incorporated into cleaning agents and air fresheners due to its antimicrobial properties .

Cosmetics and Personal Care Products

In cosmetics, this compound serves as a fragrance ingredient and can act as an antiseptic. Its inclusion in formulations helps enhance product appeal while providing additional antimicrobial benefits .

Pharmaceutical Formulations

this compound is utilized in pharmaceutical preparations as a topical agent for cold sores and muscle liniments. Its anti-inflammatory properties make it suitable for pain relief formulations .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

作用機序

Isoborneol exerts its effects primarily through its antioxidant properties. It prevents free radicals from causing oxidative damage to human neurons in cell cultures . Additionally, this compound has been shown to alter cell membrane lipid structures and modulate multiple ATP binding cassette transporters, which contribute to its ability to enhance drug delivery across physiological barriers .

類似化合物との比較

Borneol: The endo diastereomer of isoborneol, used similarly in fragrances and traditional medicine.

Camphor: An oxidation product of this compound, widely used in medicinal applications.

Uniqueness: this compound is unique due to its exo hydroxyl group position, which differentiates it from borneol. This structural difference influences its reactivity and applications. This compound is also noted for its higher selectivity and yield in industrial synthesis compared to borneol .

生物活性

Isoborneol, a bicyclic monoterpenoid alcohol, is known for its diverse biological activities, including antimicrobial, antiviral, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is one of the two enantiomers of borneol, differing in the orientation of the hydroxyl group. Its structure can be described as follows:

- Molecular Formula : CHO

- Molecular Weight : 154.25 g/mol

The compound exhibits a unique bicyclic structure that contributes to its biological properties.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. A study highlighted that this compound, when combined with triclosan, showed effective antibacterial properties when immobilized onto paint substrates, suggesting potential applications in antimicrobial coatings .

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate | |

| Gram-negative bacteria | Moderate | |

| Fungi | Low |

Antiviral Activity

Recent research has established that this compound exhibits antiviral properties against herpes simplex virus type 1 and influenza A virus. In vitro studies showed that this compound derivatives could inhibit viral replication effectively .

Table 2: Antiviral Efficacy of this compound Derivatives

| Compound | Virus Type | IC (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HSV-1 | 7.1 | High |

| This compound Derivative 1 | Influenza A (H1N1) | 45 | Moderate |

| This compound Derivative 2 | Influenza A (H1N1) | 65 | Moderate |

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in models of neurodegeneration. One study demonstrated that this compound could prevent apoptosis in SH-SY5Y cells induced by 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease. The mechanism involved modulation of the Bax/Bcl-2 ratio and inhibition of c-Jun N-terminal kinase activation .

Table 3: Neuroprotective Effects of this compound

Pharmacokinetics and Interactions

This compound's pharmacokinetic profile has been investigated, revealing its metabolism and potential interactions with other drugs. A study focused on herb-drug interactions indicated that this compound could influence the pharmacokinetics of certain medications due to its effects on cytochrome P450 enzymes .

Case Studies and Applications

Several case studies have explored the applications of this compound in various fields:

- Antimicrobial Coatings : The incorporation of this compound into paint formulations has shown promise in developing self-disinfecting surfaces.

- Pharmaceutical Formulations : Due to its neuroprotective properties, this compound may be considered for inclusion in formulations aimed at treating neurodegenerative diseases.

特性

CAS番号 |

124-76-5 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC名 |

(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10-/m1/s1 |

InChIキー |

DTGKSKDOIYIVQL-KHQFGBGNSA-N |

SMILES |

CC1(C2CCC1(C(C2)O)C)C |

異性体SMILES |

C[C@]12CC[C@@H](C1(C)C)C[C@@H]2O |

正規SMILES |

CC1(C2CCC1(C(C2)O)C)C |

外観 |

Solid powder |

沸点 |

Sublimes |

Color/Form |

White solid Tablets from petroleum ethe |

密度 |

1.10 g/cm cu at 20 °C |

引火点 |

150 °F (60 °C) /closed cup/ |

melting_point |

216 °C Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/ Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/ Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/ |

Key on ui other cas no. |

124-76-5 10334-13-1 507-70-0 16725-71-6 |

物理的記述 |

Other Solid White solid; [Hawley] White to off-white crystals; piney camphoraceous aroma |

ピクトグラム |

Flammable |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

Stable under recommended storage conditions. |

溶解性 |

In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/ In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/ Insoluble in water More soluble in most solvents than borneol Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

orneol isoborneol isoborneol, (1R-endo)-isomer isoborneol, (1R-exo)-isomer isoborneol, (1S-endo)-isomer isoborneol, (1S-exo)-isomer isoborneol, (endo)-isomer isoborneol, (endo-(+-))-isomer isoborneol, (exo)-isome |

蒸気圧 |

0.03 [mmHg] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isoborneol?

A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: How can this compound isomers be distinguished?

A2: Gas chromatography/mass spectrometry (GC/MS) can effectively resolve this compound and its isomers, including borneol. This method utilizes chiral reagents like (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl) and (1S)-(-)-camphanic chloride to form derivatives, enabling separation and identification. []

Q3: What spectroscopic techniques are useful for characterizing this compound enantiomers?

A3: High-performance liquid chromatography (HPLC) coupled with an optical rotation detector is effective for separating this compound enantiomers. Further characterization can be achieved using vibrational circular dichroism (VCD) spectroscopy, comparing experimental spectra with Density Functional Theory (DFT) calculations to determine absolute configurations. []

Q4: Does this compound exhibit any cardiovascular activity?

A4: Research suggests that this compound might have a role in mitigating atherosclerosis. Studies indicate it can reduce the accumulation of low-density lipoproteins (LDL) and the formation of foam cells in macrophages, both of which are key processes in atherosclerosis development. [, ]

Q5: What is the mechanism of action of this compound in protecting against neurodegeneration?

A5: this compound displays neuroprotective effects, particularly against cell death induced by 6-hydroxydopamine (6-OHDA) in human neuroblastoma cells. This protection stems from its antioxidant properties, reducing reactive oxygen species (ROS) and intracellular calcium levels. This compound also appears to modulate key proteins involved in apoptosis, like caspase-3, cytochrome C, Bax, and Bcl-2, further contributing to its neuroprotective effects. []

Q6: Can this compound be used as a natural antifungal agent?

A6: this compound demonstrates antifungal activity, specifically against Aspergillus flavus. It acts as a sporulation quenching agent, inhibiting the production of conidia, vesicles, phialides, and conidiophores. This antisporulating effect is likely due to the suppression of the fluG gene expression. This makes this compound a promising candidate for natural antifungal applications. []

Q7: Does this compound interact with drug-metabolizing enzymes?

A7: Research suggests that this compound, along with other components found in Compound Danshen (a traditional Chinese medicine), can induce the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in drug metabolism. This finding highlights the potential for interactions with other drugs metabolized by this enzyme. []

Q8: What are the cardiotoxic effects of borneol isomers in zebrafish embryos?

A8: Studies in zebrafish embryos show that exposure to (−)‐borneol, (+)‐borneol, and this compound can negatively impact heart development. These isomers decreased heart rate and the expression of genes related to Ca2+‐ATPase and Na+/K+‐ATPase, suggesting interference with ion channel function. (+)‐Borneol exhibited the lowest toxicity, while this compound was most toxic. []

Q9: Does this compound have repellent effects on insects?

A9: this compound shows repellent activity against subterranean termites like Reticulitermes santonensis and R. flavipes. Its effectiveness as a repellent barrier is influenced by the soil composition, with clay content impacting its bioavailability and particle size affecting its evaporation rate. [, ]

Q10: How is this compound quantified in complex mixtures?

A10: Gas chromatography (GC), often coupled with mass spectrometry (MS), is frequently employed for the quantitative analysis of this compound. Various GC methods have been established and validated for determining this compound content in different matrices. [, , , , ]

Q11: Are there any sensor technologies developed for this compound detection?

A11: Yes, researchers have developed molecularly imprinted polymers (MIPs) for selective this compound detection. When integrated with a quartz crystal microbalance (QCM), these MIP-based sensors demonstrate high specificity even in the presence of similar compounds like 2-methylthis compound (MIB) and camphor. [, ]

Q12: How is this compound commercially synthesized?

A12: this compound is commonly synthesized from camphene through hydration reactions. Various catalysts, including zeolites and α-hydroxyl carboxylic acids in combination with boric acid, have been investigated to improve the yield and selectivity of this reaction. [, ]

Q13: What factors influence the ratio of this compound to borneol during the reduction of camphor?

A13: The stereochemical outcome, specifically the this compound/borneol ratio, during camphor reduction is significantly affected by several factors, including the reducing agent (lithium, sodium, or potassium in ammonia), the presence or absence of a proton source, and whether enantiomerically pure or racemic camphor is used. This highlights the complexity of the reaction mechanism and the importance of reaction conditions in controlling stereoselectivity. []

Q14: Can this compound be used as a chiral building block for the synthesis of other compounds?

A14: Yes, this compound and its derivatives can serve as valuable chiral auxiliaries in organic synthesis. For instance, enantiopure (RS)-[(1S)-isoborneol-10-sulfinyl]-substituted dienes have been used as dienophiles in Diels-Alder reactions to construct complex chiral molecules with potential biological activities. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。